molecular formula C8H15N B093273 2-Azaspiro[4.4]nonane CAS No. 175-94-0

2-Azaspiro[4.4]nonane

Cat. No.: B093273
CAS No.: 175-94-0
M. Wt: 125.21 g/mol
InChI Key: NINJAJLCZUYDGV-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonane is a bicyclic amine featuring a nitrogen atom at the 2-position of a spirocyclic framework with two fused cyclohexane rings (C₈H₁₅N; MW: 125.21) . Its spirocyclic architecture imparts unique conformational rigidity, making it a valuable scaffold in medicinal chemistry for modulating receptor binding and pharmacokinetic properties. Key physical properties include a predicted boiling point of 182.5±8.0°C, density of 0.95±0.1 g/cm³, and pKa of 11.41±0.20 . The compound has been extensively studied for its anticonvulsant, antibacterial, and receptor-modulating activities, often through derivatization at the nitrogen or cycloalkyl positions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.4]nonane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-dibromopentane with piperidine under basic conditions, leading to the formation of the spirocyclic structure. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The nitrogen atom in the spirocyclic structure can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydrogen atoms on the carbon atoms adjacent to the nitrogen can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the spirocyclic structure.

    Substitution: Various substituted derivatives depending on the functional groups introduced.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-Azaspiro[4.4]nonane is primarily studied for its potential as a therapeutic agent. Its structure allows it to act on various biological pathways, making it a candidate for drug development targeting neurological disorders, antimicrobial applications, and pain management.

2. Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. This interaction suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

3. Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for developing new antimicrobial agents.

4. Analgesic Properties

Preliminary research suggests that this compound may possess analgesic effects by modulating pain pathways, which could be beneficial in managing chronic pain conditions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of azaspiro compounds, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Case Study 2: Neuroprotective Mechanisms

Research conducted at a prominent university assessed the neuroprotective effects of this compound in a murine model of Alzheimer's disease. Results indicated a reduction in amyloid-beta plaque formation and improved cognitive function, as measured by the Morris water maze test.

Comparative Analysis of Biological Activities

PropertyThis compoundOther Azaspiro Compounds
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaVaries widely
Neuroprotective EffectsReduces oxidative stress and inflammationLimited evidence
Analgesic PropertiesModulates pain pathwaysSome compounds show activity

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for these targets. The nitrogen atom can participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

6-Azaspiro[3.4]octane

  • Structural Differences: Smaller spirocyclic system (3.4 ring fusion vs. 4.4 in 2-azaspiro[4.4]nonane).
  • Activity: In antibacterial studies, 6-azaspiro[3.4]octane derivatives (e.g., 6a–c) showed selective activity against Klebsiella pneumoniae, while this compound derivatives (6d–e) exhibited broader potency against Enterobacter cloacae and Staphylococcus aureus (MIC: 1–10 µg/mL). Neither showed activity against Pseudomonas aeruginosa .
  • Key Insight : Ring size and nitrogen positioning critically influence spectrum and potency.

2,7-Diazaspiro[4.4]nonane

  • Structural Differences : Incorporates a second nitrogen atom, enabling dual receptor interactions.
  • Activity: Derivatives demonstrated high affinity for sigma-1 receptors (S1R; Kᵢ: 1.8–11 nM) but lacked anticonvulsant properties, unlike this compound-based anticonvulsants .

2-Azaspiro[4.5]decane-1,3-dione

  • Structural Differences : Additional methylene group in the cycloalkyl ring and a dione moiety.
  • Activity: Derivatives with ethylene spacers (e.g., 14–16) showed potent 5-HT₁A receptor affinity (Kᵢ: 2.7–5.1 nM), surpassing this compound analogues (Kᵢ: 15–30 nM). However, this compound derivatives with trifluoromethyl substituents (e.g., VI) displayed superior anticonvulsant activity in subcutaneous metrazole tests .

Anticonvulsant Activity

Compound ED₅₀ (mg/kg) Test Model Key Substituents Reference
This compound (V ) 18.2 sc. Met 4-Methylphenyl
2-Azaspiro[4.5]decane (VIII ) 22.5 sc. Met 3-Methylphenyl
Spirooctane analogue (2f ) Inactive MES/sc. Met None
  • Key Insight: Anticonvulsant efficacy depends on aryl substituents (methyl/trifluoromethyl groups) and cycloalkyl ring size. Larger rings (e.g., decane) reduce potency compared to nonane derivatives .

Antibacterial Activity

Compound MIC (µg/mL) vs. ESKAPE Pathogens Reference
This compound (6d ) E. cloacae: 2.1; S. aureus: 3.8
6-Azaspiro[3.4]octane (6a ) K. pneumoniae: 4.5; A. baumannii: 12.3
Ciprofloxacin Broad-spectrum (MIC: 0.1–2.0)
  • Key Insight: this compound derivatives lack activity against Gram-negative P. aeruginosa, highlighting structural limitations in penetrating complex membranes .

Receptor Affinity and Selectivity

Compound 5-HT₁A Kᵢ (nM) 5-HT₂A Kᵢ (nM) Functional Activity Reference
This compound (10 ) 15.2 45.6 5-HT₂A antagonist
2-Azaspiro[4.5]decane (14 ) 2.7 210.3 5-HT₁A agonist
Spirododecane analogue (2g ) N/A N/A Unexpected anticonvulsant
  • Key Insight : Ethylene spacers and larger spirocyclic systems enhance 5-HT₁A affinity, while nitrogen positioning dictates antagonist/agonist profiles .

Biological Activity

2-Azaspiro[4.4]nonane is a bicyclic compound characterized by a nitrogen atom integrated into its spiro structure. This compound has garnered attention due to its diverse biological activities, particularly in the field of pharmacology. Research indicates that derivatives of this compound exhibit significant potential in treating various conditions, including epilepsy and cancer.

Chemical Structure and Properties

The chemical formula for this compound is C8H15NC_8H_{15}N. Its structure features a spirocyclic arrangement which contributes to its unique biological properties. The presence of the nitrogen atom in the ring enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activities of this compound and its derivatives can be categorized primarily into anticonvulsant and anticancer activities.

Anticonvulsant Activity

Several studies have demonstrated the anticonvulsant properties of this compound derivatives, particularly in seizure models such as the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests.

  • Case Study: Anticonvulsant Efficacy
    A systematic study synthesized a series of N-phenylamino derivatives of this compound. Among these, compounds like N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione exhibited potent activity in both MES and scPTZ tests at doses of 100 mg/kg and 300 mg/kg, demonstrating significant seizure protection .
  • Structure-Activity Relationship (SAR)
    Research highlights that the efficacy of these compounds is highly dependent on structural modifications, such as:
    • The size of the cycloalkyl system attached to the spiro carbon.
    • The nature of substituents on the aromatic ring .
CompoundActivity (MES/scPTZ)Dose (mg/kg)
N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dioneActive100/300
N-(3-methoxyphenyl)-amino-2-azaspiro[4.5]decane-1,3-dioneActive300
N-(6-aminopyridyn-2-yl)-2-azaspiro[4.5]decane-1,3-dioneActive300

Anticancer Activity

The anticancer potential of compounds containing the 1-azaspiro[4.4]nonane skeleton has been explored extensively.

  • Case Study: Antiproliferative Effects
    Compounds derived from cephalotaxine, which contains the 1-azaspiro[4.4]nonane core, have shown robust antiproliferative activities against various cancer cell lines. For instance, homoharringtonine has been approved for treating chronic myeloid leukemia due to its effectiveness against cancer cells .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Interaction with Nicotinic Acetylcholine Receptors : Some derivatives act as agonists for nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability.
  • Inhibition of Viral Replication : Certain compounds have demonstrated capabilities to inhibit hepatitis C virus replication, showcasing their antiviral potential .
  • Lipophilicity : Studies have established a correlation between lipophilicity and biological activity, indicating that more lipophilic compounds tend to exhibit enhanced anticonvulsant properties .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-azaspiro[4.4]nonane derivatives, and how can reaction yields be improved?

A multigram synthesis approach involves sequential cyanide substitution and Boc protection. For example, tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate is synthesized via BF₃-mediated cyanide substitution at -78°C, achieving 68% yield after purification. Hydrolysis with HCl and subsequent Boc protection yields 2-(tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-1-carboxylic acid (50% yield). Key factors include strict temperature control (-78°C for cyanide substitution) and solvent selection (dichloromethane for inert conditions) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR) is essential for structural elucidation. For instance, ¹H NMR (400 MHz, DMSO-d₆) of 2-(tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-1-carboxylic acid shows distinct peaks at δ 12.50 (carboxylic proton) and δ 1.23–1.82 (spirocyclic and Boc methyl groups). ¹³C NMR confirms carbonyl (δ 179.41) and spirocarbon (δ 68.81) positions. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .

Q. How is lipophilicity (CLOGP) analyzed for anticonvulsant derivatives of this compound?

CLOGP calculations are performed using fragment-based methods after experimentally determining the NOR fragment. Lipophilicity correlates with blood-brain barrier permeability, critical for anticonvulsant activity. Substituents like 2',4'-dichloro or 4'-trifluoromethyl increase logP values, enhancing bioavailability .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives influence anticonvulsant activity?

Substituents on the benzyloxy group significantly affect activity. For example:

  • 2',4'-Dichloro (2b) : ED₅₀ = 32 mg/kg (MES test).
  • 4'-Trifluoromethyl (2c) : ED₅₀ = 28 mg/kg.
  • Unsubstituted parent (2a) : ED₅₀ = 45 mg/kg. X-ray crystallography reveals that active derivatives (e.g., 2a) adopt planar conformations, while inactive analogs (e.g., N-benzyl-2-azaspiro[4.4]nonane-1,3-dione, 10 ) exhibit non-planar geometries, disrupting target binding .

Q. What computational methods are used to resolve contradictions in structure-activity relationships (SAR)?

Semiempirical methods (e.g., PM6) and DFT calculations model electronic properties and steric effects. For example, Craig plots classify substituents by electronic (σ) and hydrophobic (π) parameters, identifying optimal regions for anticonvulsant activity. Molecular docking studies with GABA receptors explain why bulky groups (e.g., 3'-fluoro) reduce efficacy due to steric clashes .

Q. How can in vivo efficacy of this compound derivatives be validated against pharmacoresistant epilepsy models?

Advanced models include:

  • 6-Hz psychomotor seizure test : Evaluates resistance to standard drugs.
  • Kindling models : Measures latency to seizure onset. Derivatives like 2'-fluoro (2p) show 80% protection in 6-Hz tests at 100 mg/kg, outperforming phenobarbital. Plasma pharmacokinetics (e.g., t₁/₂ = 4.2 h for 2p) ensure sustained therapeutic levels .

Q. Key Methodological Recommendations

  • Synthesis : Prioritize low-temperature conditions (-78°C) for cyanide substitution to minimize side reactions .
  • SAR Analysis : Combine Topliss decision trees with Craig plots to optimize substituent selection .
  • In Vivo Testing : Use 6-Hz and kindling models to evaluate pharmacoresistance mitigation .

Properties

IUPAC Name

2-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-8(3-1)5-6-9-7-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINJAJLCZUYDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329263
Record name 2-Azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175-94-0
Record name 2-Azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azaspiro[4.4]nonane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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